Imidazo[1,2-A]pyrimidin-5-OL
Overview
Description
Imidazo[1,2-A]pyrimidin-5-OL is a heterocyclic compound that has garnered significant interest in the field of synthetic chemistry This compound features a fused ring system comprising an imidazole ring and a pyrimidine ring, which imparts unique chemical and biological properties
Mechanism of Action
Target of Action
Imidazo[1,2-A]pyrimidin-5-OL and its derivatives have been identified as potential anticancer agents . They have been found to target the KRAS G12C mutation, which is prevalent in many types of cancers . This mutation is a primary target due to its role in promoting cell proliferation and survival, contributing to cancer progression.
Mode of Action
The compound interacts with its targets through a mechanism known as covalent inhibition . This involves the compound forming a covalent bond with the target protein, in this case, KRAS G12C, thereby inhibiting its function . The inhibition of KRAS G12C can lead to the suppression of downstream signaling pathways that promote cell proliferation and survival, thereby exerting an anticancer effect .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the KRAS signaling pathway . By inhibiting the function of KRAS G12C, the compound can disrupt the signaling pathway, leading to reduced cell proliferation and survival . This can result in the inhibition of tumor growth and potentially lead to tumor regression .
Result of Action
The primary result of this compound’s action is the inhibition of cell proliferation and survival in cancer cells with the KRAS G12C mutation . This can lead to a reduction in tumor growth and potentially contribute to tumor regression . Furthermore, the compound’s action can also lead to changes at the cellular level, including alterations in cell signaling and function .
Biochemical Analysis
Biochemical Properties
Imidazo[1,2-A]pyrimidin-5-OL has been found to possess a wide range of biochemical properties. It has been reported to have anticancer properties , and it interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a core backbone for the development of covalent inhibitors, specifically KRAS G12C inhibitors .
Cellular Effects
This compound has shown to have significant effects on various types of cells and cellular processes. For example, it has been found to inhibit the growth of different human cancer cell lines . It also influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules and its effects on gene expression. It has been found to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to have long-lasting inhibitory effects on bovine Babesia parasites in vitro growth up to 4 days after treatment
Metabolic Pathways
It is known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Imidazo[1,2-A]pyrimidin-5-OL typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyrimidine with α-haloketones, followed by cyclization to form the imidazo[1,2-A]pyrimidine core. The hydroxyl group can be introduced through subsequent functionalization reactions .
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. For instance, gold nanoparticles have been used as catalysts in the synthesis of imidazo[1,2-A]pyrimidines, providing a green chemistry approach that minimizes environmental impact .
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-A]pyrimidin-5-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The imidazo[1,2-A]pyrimidine core can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation: Formation of imidazo[1,2-A]pyrimidin-5-one.
Reduction: Formation of reduced imidazo[1,2-A]pyrimidine derivatives.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
Imidazo[1,2-A]pyrimidin-5-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Industry: Utilized in the development of functional materials and as a corrosion inhibitor.
Comparison with Similar Compounds
Imidazo[1,2-A]pyridine: Shares a similar fused ring system but lacks the hydroxyl group at the 5-position.
Imidazo[1,5-A]pyridine: Another isomer with different positioning of the nitrogen atoms in the ring system.
Imidazo[4,5-B]pyridine: Features a different fusion pattern of the imidazole and pyridine rings.
Uniqueness: Imidazo[1,2-A]pyrimidin-5-OL is unique due to the presence of the hydroxyl group at the 5-position, which significantly influences its chemical reactivity and biological activity. This functional group allows for additional hydrogen bonding interactions, enhancing its potential as a bioactive compound.
Properties
IUPAC Name |
1H-imidazo[1,2-a]pyrimidin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-5-1-2-7-6-8-3-4-9(5)6/h1-4H,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHMFGQYTIQQIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2NC=CN2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55662-68-5, 58539-63-2 | |
Record name | 5H,8H-imidazo[1,2-a]pyrimidin-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | imidazo[1,2-a]pyrimidin-5-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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